
1-(7-Amino-3,4-dihydro-4,4-dimethylisoquinolin-2(1h)-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-2(1h)-yl)ethanone is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of an amino group and a ketone group attached to the isoquinoline ring system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-2(1h)-yl)ethanone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically involves the use of a starting material such as 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline, which is then subjected to amination and subsequent oxidation to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of 1-(7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-2(1h)-yl)ethanone may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
化学反应分析
Types of Reactions
1-(7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-2(1h)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ketone group may yield alcohol derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor-ligand interactions.
Medicine: As a candidate for drug development, particularly in the area of central nervous system disorders.
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-2(1h)-yl)ethanone involves its interaction with specific molecular targets. The amino group may form hydrogen bonds with target proteins, while the ketone group may participate in covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-(7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-2(1h)-yl)methanol: Similar structure but with a hydroxyl group instead of a ketone group.
1-(7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-2(1h)-yl)propane: Similar structure but with a longer alkyl chain.
Uniqueness
1-(7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-2(1h)-yl)ethanone is unique due to the presence of both an amino group and a ketone group, which allows it to participate in a wide range of chemical reactions. Its structural features make it a versatile compound for various scientific research applications.
属性
CAS 编号 |
442846-63-1 |
|---|---|
分子式 |
C13H18N2O |
分子量 |
218.29 g/mol |
IUPAC 名称 |
1-(7-amino-4,4-dimethyl-1,3-dihydroisoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C13H18N2O/c1-9(16)15-7-10-6-11(14)4-5-12(10)13(2,3)8-15/h4-6H,7-8,14H2,1-3H3 |
InChI 键 |
GYQPODSLRULOAO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CC2=C(C=CC(=C2)N)C(C1)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


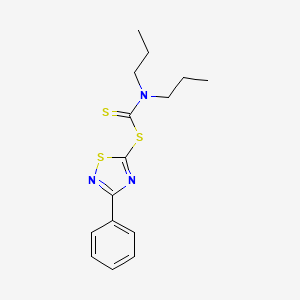
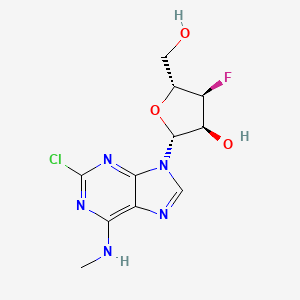
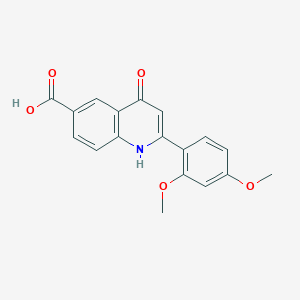
![Azepan-1-yl(3-(6-fluoroimidazo[1,2-a]pyridin-3-yl)benzo[d]isoxazol-6-yl)methanone](/img/structure/B15211369.png)
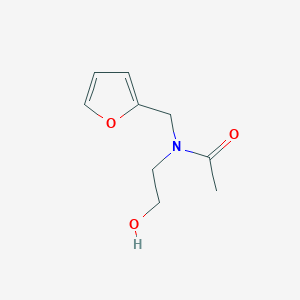
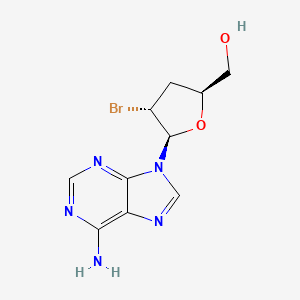


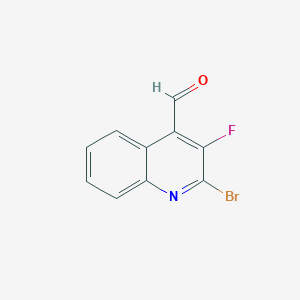
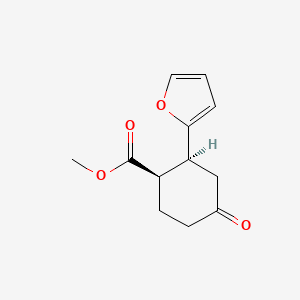
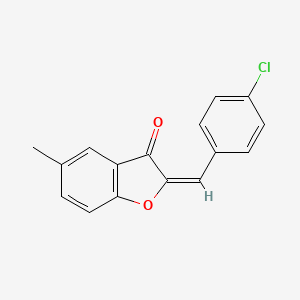
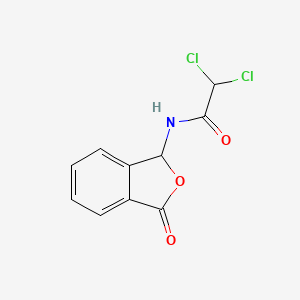
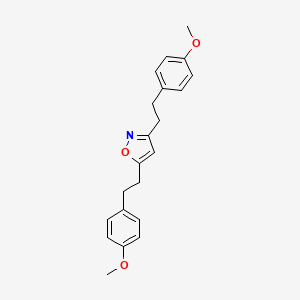
![3-Chloro-5-fluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B15211446.png)
